Taselisib - 1282512-48-4

Taselisib

Catalog Number: EVT-287282
CAS Number: 1282512-48-4
Molecular Formula: C24H28N8O2
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Taselisib, also known as GDC-0032, is a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor. [] It belongs to a class of drugs known as kinase inhibitors, which work by blocking the action of enzymes involved in cell signaling pathways. [] In scientific research, taselisib has emerged as a valuable tool for studying the role of the PI3K pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism. [] It is particularly noteworthy for its increased selectivity towards mutant PI3Kα isoforms compared to wild-type PI3Kα. [, ] This characteristic makes taselisib a useful tool for investigating the specific effects of PI3Kα mutations in various cancer models. [, , ]

Synthesis Analysis

A highly efficient and regioselective manufacturing route has been developed for taselisib. [] Key steps in the synthesis include:

  • Cyclic Amidine Formation: Magnesium is used to facilitate the formation of a challenging cyclic amidine structure. []
  • Regioselective Imidazole Construction: An alkylation/condensation reaction with bromopyruvic acid is employed to achieve regioselective construction of the imidazole ring. []
  • Triazole Formation: The key bromobenzoxazepine core intermediate is generated through triazole formation with 2-isopropyl acetamidrazone. []
  • Final Steps: A one-pot palladium-catalyzed Miyaura borylation/Suzuki cross-coupling/saponification sequence, followed by a 1,1′-carbonyldiimidazole-mediated coupling with ammonia, completes the synthesis of the pentacyclic taselisib. []

This optimized synthetic approach offers a more efficient route to taselisib with a significant reduction in process mass intensity compared to previous methods. []

Molecular Structure Analysis
  • Grignard Reaction: Formation of the cyclic amidine involves a Grignard reaction with magnesium. []
  • Nucleophilic Substitution: Alkylation of the imidazole ring is achieved through a nucleophilic substitution reaction with bromopyruvic acid. []
  • Cyclocondensation: The triazole ring is formed through a cyclocondensation reaction between a hydrazine derivative and 2-isopropyl acetamidrazone. []
  • Palladium-Catalyzed Reactions: The final steps of the synthesis involve a sequence of palladium-catalyzed reactions, including Miyaura borylation, Suzuki cross-coupling, and saponification. []
  • Amide Bond Formation: The final amide bond is formed using 1,1′-carbonyldiimidazole as a coupling reagent. []
Mechanism of Action

Taselisib functions as a potent and selective inhibitor of Class I PI3K alpha, delta, and gamma isoforms. [] It displays a 30-fold lower inhibition of the PI3K beta isoform relative to the PI3K alpha isoform. [] Taselisib exhibits enhanced potency in cancer cells harboring activating mutations in the PIK3CA gene, which encodes the p110α isoform of PI3K. [] It induces greater pathway suppression at 24 hours compared to 1 hour of drug exposure, particularly in mutant cells. [] Notably, taselisib demonstrates a unique ability to maintain pathway suppression even upon reactivation of growth factor RTK signaling in PIK3CA mutant cells. [, ] This characteristic distinguishes it from other PI3K inhibitors and may contribute to its increased activity in PIK3CA mutant models. []

Furthermore, taselisib exhibits a dual mechanism of action, not only blocking PI3K signaling but also inducing a decrease in p110α protein levels, particularly the mutant form. [, ] This selective degradation of mutant p110α contributes to its mutant selectivity and enhanced potency in PIK3CA mutant cells. [, ]

Physical and Chemical Properties Analysis

Taselisib is an orally bioavailable, small molecule inhibitor. [, ] Pharmacokinetic studies have shown that taselisib exhibits dose-proportional pharmacokinetics, with a mean half-life of approximately 40 hours. []

Applications
  • Investigating the Role of PI3K in Cancer: Taselisib has been used to study the role of the PI3K pathway in various cancer types, including breast cancer, [, , , , , , , , ] head and neck squamous cell carcinoma, [, ] endometrial cancer, [, ] and other solid tumors. [, ]
  • Identifying Predictive Biomarkers: Studies have explored the potential of PIK3CA mutations as predictive biomarkers for taselisib sensitivity. [, , , , , , , , ] Research has also investigated the impact of other biomarkers, such as PTEN status, [, ] HER2 status, [, , , ] and ESR1 mutations, [, , ] on taselisib response.
  • Evaluating Combination Therapies: Taselisib has been studied in combination with other anticancer agents, including endocrine therapies (letrozole, fulvestrant, and tamoxifen), [, , , , , , , , , ] CDK4/6 inhibitors (palbociclib), [] and anti-HER2 therapies (T-DM1). [] These studies aim to enhance antitumor activity and overcome resistance mechanisms.
  • Understanding Resistance Mechanisms: Research has focused on elucidating mechanisms of resistance to taselisib, including the role of PTEN loss, [, ] activation of alternative signaling pathways, [, ] and the emergence of secondary mutations. []

Properties

CAS Number

1282512-48-4

Product Name

Taselisib

IUPAC Name

2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide

Molecular Formula

C24H28N8O2

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33)

InChI Key

BEUQXVWXFDOSAQ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0032, GDC0032, GDC 0032, RG7604, RG7604, RG 7604, Taselisib

Canonical SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.